Enhanced Phenol Acidity: Comparative pKa with 2-Chloro-6-hydroxybenzaldehyde
The acidity of the phenolic proton in 2-bromo-6-hydroxybenzaldehyde is higher than its chloro analog, which can influence nucleophilicity and hydrogen-bonding in receptor binding or metal coordination. The target compound has a reported pKa of 7.82 [1]. In contrast, the 2-chloro-6-hydroxybenzaldehyde analog exhibits a pKa of 7.95 (reported) or 7.21 ± 0.10 (predicted) . This difference in acidity (ΔpKa ≈ 0.13 to 0.61 units) arises from the differing electron-withdrawing inductive effects and polarizability of bromine versus chlorine.
| Evidence Dimension | Acid Dissociation Constant (pKa) |
|---|---|
| Target Compound Data | pKa = 7.82 |
| Comparator Or Baseline | 2-Chloro-6-hydroxybenzaldehyde (pKa = 7.95 reported / 7.21 predicted) |
| Quantified Difference | ΔpKa ≈ 0.13 to 0.61 (more acidic for Br) |
| Conditions | Calculated/experimental aqueous pKa values |
Why This Matters
Procurement of the correct halogenated analog is critical for maintaining consistent reaction kinetics in pH-sensitive condensations or metal-binding assays.
- [1] ChemBase. (n.d.). 2-Bromo-6-hydroxybenzaldehyde Physicochemical Properties. View Source
